molecular formula C24H26ClO3P B1144376 ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE CAS No. 16847-90-8

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Cat. No.: B1144376
CAS No.: 16847-90-8
M. Wt: 428.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE is a chemical compound with the molecular formula C24H26ClO3P. It is known for its applications in various chemical reactions and research fields. The compound is characterized by its triphenylphosphonium core, which is a common feature in many organophosphorus compounds.

Scientific Research Applications

ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE typically involves the reaction of triphenylphosphine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to precipitate the product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield phosphonium salts, while oxidation reactions can produce phosphine oxides .

Mechanism of Action

The mechanism of action of ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE involves its ability to form stable phosphonium ylides. These ylides are key intermediates in many organic reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds. The compound’s triphenylphosphonium core interacts with various molecular targets, facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE is unique due to its specific ethoxy groups, which influence its reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(1,2-diethoxy-2-oxoethyl)-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3P.ClH/c1-3-26-23(25)24(27-4-2)28(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19,24H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJCDOWKUCLEQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16847-90-8
Record name Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16847-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-2-ethoxyacetic acid ethyl ester (10 g, 60 mmol) in chloroform (30 mL) was added triphenylphosphine (15.7 g, 60 mmol) and stirred overnight at room temperature. The solvent was removed in vacuo, and diethyl ether was added. The solvent was again removed and dried on high vacuum to give (1,2-diethoxy-2-oxoethyl)triphenylphosphonium chloride (21 g, 82% yield) (679) as a foamy solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.